(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
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Overview
Description
(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a complex organic compound that features a unique combination of functional groups, including an allyl group, a fluorine atom, and a benzo[d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide typically involves the condensation of 3-allyl-4-fluorobenzo[d]thiazol-2(3H)-amine with 3,4,5-trimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or diols.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides or diols, while substitution of the fluorine atom can result in various substituted derivatives.
Scientific Research Applications
(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the allyl group may facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-allyl-4-fluorobenzo[d]thiazol-2(3H)-amine
- 3,4,5-trimethoxybenzamide
- Benzo[d]thiazole derivatives
Uniqueness
(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering opportunities for the development of new materials, therapeutic agents, and industrial applications.
Biological Activity
(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a benzo[d]thiazole moiety, an allyl group, and three methoxy substituents on the benzamide structure, which may contribute to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅FN₂O₃S, with a molecular weight of approximately 290.34 g/mol. The presence of fluorine and methoxy groups enhances its chemical properties, potentially improving its pharmacological profile.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Activity : Research indicates that benzothiazole derivatives can inhibit tumor cell proliferation. The specific compound under study may also demonstrate cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound's structural features suggest potential activity against bacterial and fungal pathogens.
- Enzyme Inhibition : The interaction with specific enzymes such as histone deacetylases (HDACs) has been proposed, which is crucial in cancer therapy.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The benzo[d]thiazole moiety may interact with enzymes involved in cancer progression or microbial resistance.
- Induction of Apoptosis : Similar compounds have been shown to promote apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Potential effects on cell cycle regulation could lead to G2/M phase arrest in tumor cells.
Table 1: Summary of Biological Activities
Activity Type | Observations |
---|---|
Anticancer | Inhibitory effects on tumor cell lines; potential IC50 values need further investigation. |
Antimicrobial | Preliminary data suggests activity against select pathogens; specific MIC values pending. |
Enzyme Inhibition | Potential interaction with HDACs indicated; further studies required for confirmation. |
Case Studies
- Anticancer Studies : A study investigating similar benzothiazole derivatives reported significant cytotoxicity against HepG2 liver cancer cells with IC50 values around 1.30 μM. This suggests that this compound may have comparable or enhanced activity due to its unique substitutions .
- Antimicrobial Testing : In vitro assays have shown that related compounds exhibit moderate activity against Candida species, indicating that this compound may also possess antifungal properties worth exploring further .
Properties
IUPAC Name |
N-(4-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S/c1-5-9-23-17-13(21)7-6-8-16(17)28-20(23)22-19(24)12-10-14(25-2)18(27-4)15(11-12)26-3/h5-8,10-11H,1,9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJYNJDHYDABDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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